molecular formula C23H30FN3O6S B132882 Rosuvastatin methyl ester CAS No. 147118-40-9

Rosuvastatin methyl ester

Cat. No. B132882
M. Wt: 495.6 g/mol
InChI Key: SUTPUCLJAVPJRS-NDZBKKTDSA-N
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Description

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . Rosuvastatin Methyl Ester is an impurity of Rosuvastatin in the pharmaceutical dosage forms under forced degradation conditions .


Synthesis Analysis

The synthesis of rosuvastatin involves blocking an enzyme in the liver called HMG-CoA reductase, which leads to the liver making less cholesterol . An effective synthesis approach was developed for [2H4] rosuvastatin calcium . The achiral reaction monitoring of the synthetic route for rosuvastatin was successfully performed utilizing an ACQUITY UPC 2 System and ACQUITY QDa Detector employed in an Open Access environment .


Molecular Structure Analysis

Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentration leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The molecular reorientations in rosuvastatin calcium were explored thoroughly by means of solid state nuclear magnetic resonance .


Chemical Reactions Analysis

Rosuvastatin works by blocking an enzyme in the liver called HMG-CoA reductase, which leads to the liver making less cholesterol . It also works by increasing the liver’s uptake of cholesterol from your blood and its breakdown . The achiral reaction monitoring of the synthetic route for rosuvastatin was successfully performed .


Physical And Chemical Properties Analysis

Rosuvastatin Methyl Ester has a melting point of 75-77°C, a boiling point of 692.3±65.0 °C (Predicted), and a density of 1.313±0.06 g/cm3 (Predicted). It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Endothelium-Independent Relaxant Effect : Rosuvastatin methyl ester has been found to exhibit an endothelium-independent relaxant effect in rat aorta, differing from rosuvastatin which depends on endothelium and hydroxymethylglutaryl coenzyme A reductase. This effect involves NO produced by NOS-2 and K+ channels (López-Canales et al., 2011).

  • Impact on Aortic Stenosis : Research suggests that rosuvastatin may slow the progression of moderate to severe aortic stenosis as measured by echocardiography, indicating a potential application in cardiovascular disease management (Moura et al., 2007).

  • Pharmacology and Potency : Rosuvastatin is a potent inhibitor of HMG-CoA reductase activity in human and rat hepatic microsomes, suggesting its significant effect on atherogenic lipoproteins (McTaggart et al., 2001).

  • Non-Lipid-Lowering Actions : Besides improving lipid profiles, rosuvastatin exhibits anti-inflammatory, antioxidant, and antithrombotic actions, crucial for cardiovascular primary and secondary prevention (Cortese et al., 2016).

  • Vascular Effects in Hypertension : In hypertensive rat models, rosuvastatin improved systemic and regional hemodynamics, reducing vascular resistance and arterial pressure independently of cholesterol levels (Sušić et al., 2003).

  • Effects on Insulin Secretion : Rosuvastatin impacts both basal and glucose-induced insulin secretion, potentially offering insights into its diabetogenic properties and effects on the mevalonate pathway (Salunkhe et al., 2016).

  • Pharmacokinetic Properties : Studies on Chinese volunteers reveal insights into rosuvastatin's dose proportionality, pharmacokinetics, and the effects of food and sex on its properties (Li et al., 2007).

  • Lipoprotein Subfraction Impact : Rosuvastatin significantly reduces atherogenic apolipoprotein B-containing lipoprotein subfractions in subjects with hyperlipidaemia, showing its potential in correcting lipid abnormalities (Caslake et al., 2003).

  • Clinical Effectiveness and Safety : Comprehensive reviews highlight rosuvastatin's efficacy, safety, and clinical effectiveness in managing dyslipidemia and potential cardiovascular benefits (Soran & Durrington, 2008).

Safety And Hazards

Rosuvastatin has been associated with new onset diabetes mellitus requiring initiation of antidiabetics and cataract surgery . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPUCLJAVPJRS-NDZBKKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163597
Record name Rosuvastatin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin methyl ester

CAS RN

147118-40-9
Record name 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosuvastatin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147118409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E76572CUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JS López-Canales, P Lopez-Sanchez… - Brazilian Journal of …, 2011 - SciELO Brasil
… Ctrl = control (only phenylephrine); Tx = treatment (phenylephrine plus rosuvastatin methyl ester). Insert shows results from a typical experiment. *P < 0.05 compared to control (two-way …
Number of citations: 8 www.scielo.br
CI CIUCANU, I Ciucanu… - Studia Universitatis Babes …, 2022 - search.ebscohost.com
… Rosuvastatin methyl ester was extracted with chloroform (3x0.5 mL). The extraction solvent … containing rosuvastatin methyl ester was re-dissolved in dichloromethane for GC injection. …
Number of citations: 0 search.ebscohost.com
Z Casar, M Steinbücher… - The Journal of Organic …, 2010 - ACS Publications
… (32) In our case, we have provided the evidence of the above suggested mechanism by the experiment in which rosuvastatin methyl ester (10) was in the presence of catalytic amounts …
Number of citations: 41 pubs.acs.org
Z Casar - Current Organic Chemistry, 2010 - ingentaconnect.com
… Andrushko et al. reported a similar approach for the assembly of rosuvastatin ethyl ester as one presented in Scheme 29 for preparation of the rosuvastatin methyl ester (140). In this …
Number of citations: 86 www.ingentaconnect.com
Z Časar - Synthesis of Heterocycles in Contemporary Medicinal …, 2015 - Springer
Super-statins now represent a mature class of marketed drugs that faces the patent cliff, as has already occurred for fluvastatin and atorvastatin and is approaching for rosuvastatin and …
Number of citations: 4 link.springer.com
RRB Metzner - 2014 - core.ac.uk
Many active pharmaceutical ingredients and their syntheses are often more than 20 years old, thus based on a different era of synthesis and also a different sense of the purpose of …
Number of citations: 3 core.ac.uk

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